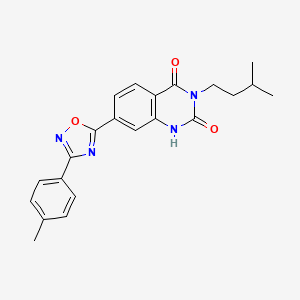
methyl 2-(3-methyl-5-nitro-1H-indazol-1-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(3-methyl-5-nitro-1H-indazol-1-yl)acetate is a chemical compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a nitro group and a methyl group attached to the indazole ring, which can influence its reactivity and biological properties.
作用機序
Target of Action
Methyl 2-(3-methyl-5-nitro-1H-indazol-1-yl)acetate is a derivative of the indazole class of compounds . Indazole-containing compounds have been found to have a wide variety of medicinal applications, including as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease . .
Mode of Action
Indazole derivatives are known to inhibit, regulate, and/or modulate various kinases, which play a role in the treatment of diseases such as cancer .
Biochemical Pathways
Indazole derivatives are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Indazole derivatives are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3-methyl-5-nitro-1H-indazol-1-yl)acetate typically involves the nitration of a methyl-substituted indazole followed by esterification. One common method includes:
Nitration: The starting material, 3-methylindazole, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Esterification: The nitrated product is then reacted with methyl chloroacetate in the presence of a base such as potassium carbonate to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production and minimize human error.
化学反応の分析
Types of Reactions
Methyl 2-(3-methyl-5-nitro-1H-indazol-1-yl)acetate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The ester group can be hydrolyzed to a carboxylic acid using aqueous sodium hydroxide, or it can undergo transesterification with different alcohols in the presence of an acid or base catalyst.
Oxidation: The methyl group on the indazole ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Aqueous sodium hydroxide for hydrolysis, acid or base catalysts for transesterification.
Oxidation: Potassium permanganate for oxidation of the methyl group.
Major Products Formed
Reduction: 2-(3-methyl-5-amino-1H-indazol-1-yl)acetate.
Substitution: 2-(3-methyl-5-nitro-1H-indazol-1-yl)acetic acid or different esters.
Oxidation: 2-(3-carboxy-5-nitro-1H-indazol-1-yl)acetate.
科学的研究の応用
Methyl 2-(3-methyl-5-nitro-1H-indazol-1-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex indazole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have been studied for their potential antimicrobial, anti-inflammatory, and anticancer activities.
Medicine: Indazole derivatives, including this compound, are investigated for their potential as therapeutic agents in treating various diseases.
Industry: It can be used in the production of dyes, pigments, and other materials that require specific chemical properties imparted by the indazole ring.
類似化合物との比較
Similar Compounds
2-Methyl-5-nitroimidazole: Similar in structure but with an imidazole ring instead of an indazole ring.
3-Methyl-5-nitroindazole: Lacks the ester group, making it less versatile in chemical modifications.
Methyl 2-(5-nitro-1H-indazol-1-yl)acetate: Similar but without the methyl group on the indazole ring.
Uniqueness
Methyl 2-(3-methyl-5-nitro-1H-indazol-1-yl)acetate is unique due to the presence of both a nitro group and a methyl group on the indazole ring, as well as an ester functional group. This combination of functional groups allows for a wide range of chemical modifications and biological activities, making it a valuable compound in research and industrial applications.
特性
IUPAC Name |
methyl 2-(3-methyl-5-nitroindazol-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4/c1-7-9-5-8(14(16)17)3-4-10(9)13(12-7)6-11(15)18-2/h3-5H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTJXQIZXYUPDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=C2)[N+](=O)[O-])CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide](/img/structure/B2873991.png)


![N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-methoxy-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B2873995.png)



![8-tert-butyl 3-ethyl 4-oxo-5,6,6a,7,9,9a-hexahydroimidazo[1,5-a]pyrrolo[3,4-f][1,4]diazepine-3,8(4H)-dicarboxylate](/img/structure/B2874004.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2874005.png)
![3,5-dimethoxy-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2874007.png)

![Tert-butyl5-(methoxymethoxy)-4-oxospiro[chroman-2,4-piperidine]-1-carboxylate](/img/structure/B2874009.png)

![2,5-dibromo-N-[(furan-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B2874013.png)
